3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine
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Overview
Description
3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine is a complex organic compound that features a combination of imidazole, piperidine, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine and pyridazine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
921606-67-9 |
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Molecular Formula |
C21H25N5O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-imidazol-1-yl-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine |
InChI |
InChI=1S/C21H25N5O/c1-2-4-17-5-3-6-19(15-17)27-18-9-12-25(13-10-18)20-7-8-21(24-23-20)26-14-11-22-16-26/h3,5-8,11,14-16,18H,2,4,9-10,12-13H2,1H3 |
InChI Key |
JOWMNPCEVCMCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)OC2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
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